quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
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Overview
Description
Quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a quinoline moiety, a benzoate ester, and an isoindoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of quinolin-8-ol with 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid and requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid.
Reduction: Quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzyl alcohol.
Substitution: This compound derivatives with various substituents.
Scientific Research Applications
Quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tyrosine kinases such as the epidermal growth factor receptor.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with biological activity.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with molecular targets such as tyrosine kinases. The quinoline moiety binds to the active site of the enzyme, inhibiting its activity and thereby preventing the phosphorylation of downstream signaling proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl benzoate: Lacks the isoindoline moiety, making it less complex and potentially less active in biological systems.
3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate: Lacks the quinoline moiety, which is crucial for its interaction with tyrosine kinases.
Uniqueness
Quinolin-8-yl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is unique due to the combination of the quinoline and isoindoline moieties, which confer specific biological activities and synthetic versatility. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C25H22N2O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
quinolin-8-yl 3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H22N2O4/c1-15-10-11-19-20(13-15)24(29)27(23(19)28)18-8-2-6-17(14-18)25(30)31-21-9-3-5-16-7-4-12-26-22(16)21/h2-9,12,14-15,19-20H,10-11,13H2,1H3 |
InChI Key |
YZXDBRYBAXEBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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